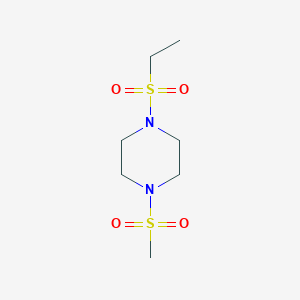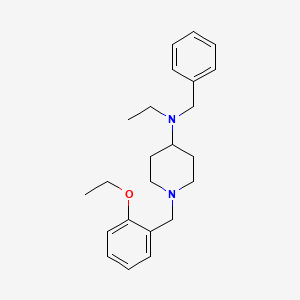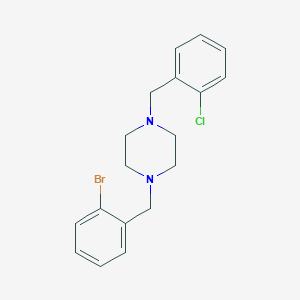![molecular formula C28H37N3O3 B10883554 1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883554.png)
1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibutylamino group, a hydroxy group, a methylbenzoyl group, and a pyridyl group attached to a pyrrolidone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 3-(Dibutylamino)propylamine: This intermediate is synthesized by reacting dibutylamine with 3-chloropropylamine under controlled conditions.
Formation of the Pyrrolidone Ring: The intermediate is then reacted with 2-pyridinecarboxaldehyde and 4-methylbenzoyl chloride in the presence of a base to form the pyrrolidone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The dibutylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and suitable solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted amines or functionalized derivatives.
科学的研究の応用
1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
作用機序
The mechanism of action of 1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.
Alter Gene Expression: Affect the expression of genes related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 1-[3-(Dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[3-(Dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C28H37N3O3 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
(4Z)-1-[3-(dibutylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H37N3O3/c1-4-6-17-30(18-7-5-2)19-10-20-31-25(23-11-8-9-16-29-23)24(27(33)28(31)34)26(32)22-14-12-21(3)13-15-22/h8-9,11-16,25,32H,4-7,10,17-20H2,1-3H3/b26-24- |
InChIキー |
JGCPTKVCIQJXOC-LCUIJRPUSA-N |
異性体SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)C)/O)/C(=O)C1=O)C3=CC=CC=N3 |
正規SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B10883487.png)
![4-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10883499.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3,4-dimethylaniline](/img/structure/B10883501.png)
![2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide](/img/structure/B10883506.png)
![2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B10883513.png)
![Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883519.png)

![(2E)-2-[4-(difluoromethoxy)benzylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883533.png)
![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B10883537.png)
![7-Benzyl-8,9-diphenyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10883541.png)

![1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10883547.png)
